A-123189
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Overview
Description
A-123189 is a synthetic organic compound known for its potent and selective antagonistic activity against the alpha1D adrenergic receptor. This compound has a molecular formula of C26H28N4O3S and a molecular weight of 476.59 g/mol . It is primarily used in scientific research to study the alpha1D adrenergic receptor’s role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-123189 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
A-123189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
A-123189 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the alpha1D adrenergic receptor’s role in chemical signaling and receptor-ligand interactions.
Biology: Employed in research to understand the physiological and pathological roles of the alpha1D adrenergic receptor in various biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions related to the alpha1D adrenergic receptor, such as hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the alpha1D adrenergic receptor
Mechanism of Action
A-123189 exerts its effects by selectively binding to and antagonizing the alpha1D adrenergic receptor. This receptor is a G protein-coupled receptor involved in various physiological processes, including vascular smooth muscle contraction and neurotransmitter release. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced physiological responses mediated by the alpha1D adrenergic receptor .
Comparison with Similar Compounds
A-123189 is unique in its high selectivity and potency towards the alpha1D adrenergic receptor compared to other similar compounds. Some similar compounds include:
BMY7378: Another alpha1D adrenergic receptor antagonist with lower selectivity and potency.
SNAP8719: A compound with similar antagonistic activity but different pharmacokinetic properties
Properties
Molecular Formula |
C26H28N4O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O3S/c1-18-6-5-7-19(16-18)20-17-34-24-23(20)25(31)30(26(32)27-24)15-12-28-10-13-29(14-11-28)21-8-3-4-9-22(21)33-2/h3-9,16-17H,10-15H2,1-2H3,(H,27,32) |
InChI Key |
PANBMHHKBRMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-123189 A123189 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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